molecular formula C8H11BrN2O2 B158567 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid CAS No. 128537-50-8

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid

Cat. No.: B158567
CAS No.: 128537-50-8
M. Wt: 247.09 g/mol
InChI Key: KMTFOQPBLCPPTP-UHFFFAOYSA-N
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Description

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound is characterized by the presence of a bromine atom at the 4th position, a methyl group at the 1st position, and a propyl group at the 3rd position of the pyrazole ring, along with a carboxylic acid group at the 5th position.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid typically involves the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Alkylation: The methyl and propyl groups can be introduced through alkylation reactions using methyl iodide and propyl bromide, respectively, in the presence of a base like potassium carbonate.

    Carboxylation: The carboxylic acid group can be introduced through carboxylation reactions using carbon dioxide or through the hydrolysis of an ester precursor.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes may be employed to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the carboxylic acid group.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used under conditions such as reflux in a suitable solvent.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed.

    Coupling: Palladium catalysts and boronic acids are commonly used in coupling reactions.

Major Products

    Substitution Products: Depending on the nucleophile, products like azides, thiocyanates, or other substituted pyrazoles can be formed.

    Oxidation Products: Oxidation can lead to the formation of carboxylates or other oxidized derivatives.

    Reduction Products: Reduction can yield alcohols or other reduced forms of the compound.

Scientific Research Applications

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound can be used in the study of enzyme inhibition and receptor binding due to its structural features.

    Industry: The compound can be used in the development of agrochemicals, dyes, and other industrial products.

Comparison with Similar Compounds

Similar Compounds

    4-Bromo-1-methyl-1H-pyrazole: Lacks the propyl group and carboxylic acid group.

    3-Methyl-1H-pyrazole-5-carboxylic acid: Lacks the bromine and propyl groups.

    4-Bromo-1H-pyrazole-5-carboxylic acid: Lacks the methyl and propyl groups.

Uniqueness

4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid is unique due to the combination of its substituents, which confer specific chemical and biological properties. The presence of the bromine atom enhances its reactivity in substitution reactions, while the carboxylic acid group provides opportunities for further functionalization. The methyl and propyl groups contribute to its hydrophobic character and influence its interactions with molecular targets.

Properties

IUPAC Name

4-bromo-2-methyl-5-propylpyrazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O2/c1-3-4-5-6(9)7(8(12)13)11(2)10-5/h3-4H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTFOQPBLCPPTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NN(C(=C1Br)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70467742
Record name 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

247.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

128537-50-8
Record name 4-Bromo-1-methyl-3-propyl-1H-pyrazole-5-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70467742
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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